N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide is a chemical compound characterized by its unique structure and potential pharmacological applications. This compound is part of a broader class of tetrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties. The presence of the tetrazole ring enhances the compound's interaction with various biological targets, making it a subject of interest in medicinal chemistry.
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide can be classified as follows:
The synthesis of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide can be achieved through several methods, primarily focusing on the introduction of the tetrazole moiety onto a chlorophenyl benzamide structure.
Technical details regarding reaction conditions, such as temperature, time, and solvents used, are crucial for optimizing yield and purity. For instance, microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce synthesis time significantly .
The molecular structure of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide features:
The molecular formula is with a molecular weight of approximately 239.66 g/mol. The compound's structural representation includes:
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide can participate in various chemical reactions:
These reactions are essential for developing derivatives with improved pharmacological properties.
The mechanism of action for N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide primarily involves its interaction with P2X4 receptors. These receptors are ion channels that play a significant role in pain signaling pathways.
Data from pharmacological studies indicate that compounds targeting P2X4 receptors can effectively alleviate pain in various models .
Relevant data from studies indicate that modifications in structure can significantly influence solubility and stability profiles .
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide has several potential applications:
Tetrazole rings represent a cornerstone of modern medicinal chemistry, prized for their strategic role as carboxylic acid bioisosteres. This five-membered aromatic heterocycle, comprising four nitrogen atoms and one carbon atom, exhibits superior metabolic stability and enhanced lipophilicity compared to carboxyl groups while maintaining similar acidity (pKa ~4.5–4.9). These properties significantly improve membrane permeability and oral bioavailability in drug candidates. Tetrazole-containing compounds collectively represent over 20 marketed drugs spanning antihypertensive (e.g., losartan), antimicrobial, and antidiabetic therapeutic classes. The significance extends beyond mere bioisosteric replacement; the tetrazole ring actively participates in hydrogen bonding and dipole-dipole interactions with biological targets, often enhancing binding affinity and selectivity. Recent studies indicate that tetrazole incorporation can modulate drug-target residence times and influence downstream signaling pathways in ways distinct from carboxylate functionalities, opening new avenues for drug optimization [1] [5].
| Property | Tetrazole | Carboxylic Acid |
|---|---|---|
| pKa range | 4.5–4.9 | 4.2–4.8 |
| Log P (Octanol/Water) | Higher lipophilicity | Lower lipophilicity |
| Metabolic susceptibility | Resistant to Phase I | Susceptible to glucuronidation |
| Hydrogen bonding capacity | Dual donor/acceptor | Dual donor/acceptor |
This compound belongs to the N-[aryl]benzamide structural class, characterized by a benzamide core linked to a substituted phenyl ring bearing a 1H-tetrazol-1-yl moiety at the meta-position and chlorine at the ortho-position. The molecule can be formally divided into three critical pharmacophoric regions:
| Benzamide Substituent Position | Electronical Property | EC₅₀ (μM) against GPR35 | Relative Potency vs. Unsubstituted |
|---|---|---|---|
| para-OCH₃ | Electron-donating | 0.059 ± 0.007 | ~15-fold increase |
| para-F | Weakly electron-withdrawing | 0.45 ± 0.02 | ~2-fold increase |
| meta-Cl | Electron-withdrawing | 2.18 ± 0.37 | ~2.5-fold decrease |
| ortho-F/para-F | Electron-withdrawing | 0.13 ± 0.01 | ~7-fold increase |
| Unsubstituted | Neutral | 0.87 ± 0.09 | Reference |
Structure-activity relationship studies reveal that electronic and steric properties of benzamide substituents profoundly influence biological activity, particularly for G protein-coupled receptor 35 (GPR35) agonism. Optimal potency is achieved with small, electron-donating groups (e.g., para-methoxy; compound 56, EC₅₀ = 0.059 μM) or strategically placed halogens (e.g., ortho/para-difluoro; compound 53, EC₅₀ = 0.13 μM). Molecular modeling suggests the para-methoxy group enhances electron density at the carbonyl oxygen, strengthening a critical hydrogen bond within the GPR35 binding pocket. Conversely, bulky (e.g., ortho-methyl) or strongly electron-withdrawing groups (e.g., meta-trifluoromethyl) diminish activity. The ortho-chloro substituent on the aniline ring is essential for activity, as analogs lacking this halogen show drastically reduced potency (>10-fold decrease). This highlights a stringent steric or electronic requirement at this position, potentially facilitating a specific binding conformation or hydrophobic contact [1] [3].
Synthetic routes to this scaffold typically employ convergent strategies:
Despite promising pharmacological profiles, significant research gaps impede the therapeutic translation of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide derivatives:
Addressing these gaps requires interdisciplinary efforts spanning chemical biology, computational chemistry, and translational pharmacology to unlock the full therapeutic potential of this structurally distinctive chemotype [1] [3] [5].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5